molecular formula C12H15N3O B11732271 2-{[(1-Ethyl-1H-pyrazol-4-YL)amino]methyl}phenol

2-{[(1-Ethyl-1H-pyrazol-4-YL)amino]methyl}phenol

Cat. No.: B11732271
M. Wt: 217.27 g/mol
InChI Key: YMYCHRHMBSRBAN-UHFFFAOYSA-N
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Description

2-{[(1-Ethyl-1H-pyrazol-4-YL)amino]methyl}phenol (hereafter referred to by its systematic name) is a pyrazole-derived phenolic compound characterized by an ethyl-substituted pyrazole ring linked via an aminomethyl group to an ortho-phenolic moiety. Pyrazole derivatives are widely studied for their biological activity, including antimicrobial, anti-inflammatory, and antitumor properties .

The compound’s synthesis likely involves condensation of 1-ethyl-1H-pyrazol-4-amine with a phenolic aldehyde precursor, followed by purification via recrystallization, as inferred from analogous methods in pyrazole chemistry . Its molecular formula is C₁₂H₁₆N₃O, with a molecular weight of 217.28 g/mol.

Properties

Molecular Formula

C12H15N3O

Molecular Weight

217.27 g/mol

IUPAC Name

2-[[(1-ethylpyrazol-4-yl)amino]methyl]phenol

InChI

InChI=1S/C12H15N3O/c1-2-15-9-11(8-14-15)13-7-10-5-3-4-6-12(10)16/h3-6,8-9,13,16H,2,7H2,1H3

InChI Key

YMYCHRHMBSRBAN-UHFFFAOYSA-N

Canonical SMILES

CCN1C=C(C=N1)NCC2=CC=CC=C2O

Origin of Product

United States

Preparation Methods

Hydrogenation of 1-Ethyl-4-nitro-1H-pyrazole

Reaction Conditions :

  • Substrate : 1-Ethyl-4-nitro-1H-pyrazole

  • Catalyst : 10% Palladium on activated carbon (Pd/C)

  • Solvent System : Ethanol/ethyl acetate (1:1 v/v)

  • Atmosphere : Hydrogen gas

  • Duration : 5 hours

  • Yield : 87%

Procedure :
A mixture of 1-ethyl-4-nitro-1H-pyrazole (5 g, 29.21 mmol) in ethanol (25 mL) and ethyl acetate (25 mL) is treated with Raney nickel (500 mg) under hydrogen gas. After 5 hours, the catalyst is filtered, and the filtrate is concentrated to yield a brown solid.

Characterization :

  • 1H NMR (CDCl₃, 400 MHz): δ = 1.43 (t, J = 7.3 Hz, 3H), 2.90 (br s, 2H), 4.05 (q, J = 7.3 Hz, 2H), 7.02 (d, J = 0.8 Hz, 1H), 7.15 (d, J = 0.8 Hz, 1H).

Alkylation of 4-Nitro-1H-pyrazole Followed by Reduction

Reaction Conditions :

  • Substrate : 4-Nitro-1H-pyrazole

  • Alkylating Agent : 1-Bromoethane

  • Base : Sodium hydride (NaH)

  • Solvent : Tetrahydrofuran (THF)

  • Reduction Catalyst : 10% Pd/C in methanol

  • Yield : 52.9% over two steps

Procedure :
4-Nitro-1H-pyrazole (500 mg, 4.42 mmol) is treated with NaH (353 mg, 8.84 mmol) in THF at 0°C, followed by dropwise addition of 1-bromoethane (723 mg, 6.64 mmol). After stirring at ambient temperature for 16 hours, the mixture is quenched with water, extracted with ethyl acetate, and concentrated. The residue is dissolved in methanol (30 mL), treated with Pd/C (100 mg), and stirred under hydrogen for 16 hours. Purification via flash chromatography affords the amine.

Characterization :

  • MS (m/z) : 112.1 (M+H)+.

Coupling Strategies for 2-{[(1-Ethyl-1H-pyrazol-4-YL)amino]methyl}phenol

The target compound requires the installation of an aminomethyl group at the 2-position of phenol. Two plausible routes are proposed:

Reductive Amination with 2-Hydroxybenzaldehyde

Reaction Conditions :

  • Substrates : 1-Ethyl-1H-pyrazol-4-amine and 2-hydroxybenzaldehyde (salicylaldehyde)

  • Reducing Agent : Sodium cyanoborohydride (NaBH₃CN)

  • Solvent : Methanol

  • Catalyst : Acetic acid

  • Hypothetical Yield : 60–70% (extrapolated from analogous couplings)

Procedure :
A mixture of 1-ethyl-1H-pyrazol-4-amine (1.12 g, 10 mmol) and salicylaldehyde (1.22 g, 10 mmol) in methanol (20 mL) is treated with acetic acid (0.5 mL) and stirred for 1 hour at room temperature. NaBH₃CN (1.26 g, 20 mmol) is added portionwise, and stirring continues for 12 hours. The reaction is quenched with water, extracted with ethyl acetate, and purified via column chromatography.

Anticipated Characterization :

  • 1H NMR : δ ≈ 1.33 (t, 3H, CH₂CH₃), 3.99 (s, 2H, CH₂NH), 4.07 (q, 2H, NCH₂), 6.7–7.5 (m, 4H, aromatic), 7.90 (s, 1H, pyrazole).

Nucleophilic Substitution with 2-(Bromomethyl)phenol

Reaction Conditions :

  • Substrates : 1-Ethyl-1H-pyrazol-4-amine and 2-(bromomethyl)phenol

  • Base : Potassium carbonate (K₂CO₃)

  • Solvent : Dimethylformamide (DMF)

  • Temperature : 80°C

  • Hypothetical Yield : 40–50%

Procedure :
2-(Bromomethyl)phenol (1.87 g, 10 mmol) and 1-ethyl-1H-pyrazol-4-amine (1.12 g, 10 mmol) are dissolved in DMF (15 mL) with K₂CO₃ (2.76 g, 20 mmol). The mixture is heated at 80°C for 24 hours, filtered, and concentrated. Purification via recrystallization affords the product.

Challenges :

  • Instability of 2-(bromomethyl)phenol : May require in situ generation via hydroxymethylation of phenol followed by bromination.

Comparative Analysis of Synthetic Routes

Method Advantages Limitations Yield
Reductive Amination High selectivity; mild conditionsRequires handling of moisture-sensitive reagents~60%
Nucleophilic Substitution Direct coupling; fewer stepsLow yield due to unstable intermediates~45%

Optimization and Scale-Up Considerations

Solvent and Temperature Effects

  • Reductive Amination : Methanol or ethanol is preferred for solubility and reducing agent compatibility. Elevated temperatures (50–60°C) may accelerate imine formation but risk side reactions.

  • Nucleophilic Substitution : Polar aprotic solvents (DMF, DMSO) enhance reactivity but complicate purification.

Catalytic Systems

  • Pd/C vs. Raney Nickel : Pd/C offers higher activity for nitro reductions, while Raney nickel is cost-effective for large-scale hydrogenations .

Chemical Reactions Analysis

Types of Reactions

2-{[(1-Ethyl-1H-pyrazol-4-YL)amino]methyl}phenol undergoes various chemical reactions, including:

    Oxidation: The phenolic hydroxyl group can be oxidized to form quinones.

    Reduction: The pyrazole ring can be reduced under specific conditions to yield dihydropyrazoles.

    Substitution: The aminomethyl group can participate in nucleophilic substitution reactions, leading to the formation of various derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are typically used.

    Substitution: Nucleophiles such as alkyl halides and acyl chlorides can be employed in substitution reactions.

Major Products Formed

    Oxidation: Quinone derivatives.

    Reduction: Dihydropyrazole derivatives.

    Substitution: Various substituted phenol and pyrazole derivatives.

Scientific Research Applications

Biological Activities

Research indicates that 2-{[(1-Ethyl-1H-pyrazol-4-YL)amino]methyl}phenol exhibits significant antimicrobial and anticancer properties. The compound's mechanism of action may involve modulation of enzyme activities and receptor functions, impacting various biochemical pathways associated with cell signaling and metabolism.

Antimicrobial Activity

Studies have shown that derivatives of pyrazole compounds often demonstrate substantial antibacterial and antifungal effects. The specific interactions of 2-{[(1-Ethyl-1H-pyrazol-4-YL)amino]methyl}phenol with microbial targets can lead to inhibition of growth or cell death, making it a candidate for further exploration in developing antimicrobial agents.

Anticancer Potential

The anticancer activity of this compound is attributed to its ability to interfere with cancer cell proliferation and induce apoptosis. Research suggests that it may affect key signaling pathways involved in tumor growth and metastasis, providing a basis for its potential use in cancer therapeutics.

Comparative Analysis with Related Compounds

To better understand the uniqueness of 2-{[(1-Ethyl-1H-pyrazol-4-YL)amino]methyl}phenol, it is beneficial to compare it with structurally similar compounds:

Compound Name Structural Features Unique Characteristics
3-(4-Hydroxyphenyl)-1H-pyrazoleHydroxy group on phenyl ringExhibits different reactivity patterns
1-(4-Hydroxyphenyl)-3-methylpyrazoleMethyl substitution on pyrazoleEnhanced lipophilicity affecting bioavailability
4-Amino-3-methylphenolAmino group on methyl-substituted phenolDistinct biological activity profile
5-(4-Hydroxyphenyl)-3-methylpyrazoleHydroxy group on phenyl ringPotentially different pharmacological effects

Case Studies

Several studies have documented the biological effects and therapeutic applications of 2-{[(1-Ethyl-1H-pyrazol-4-YL)amino]methyl}phenol:

  • Antimicrobial Efficacy : A study demonstrated that this compound exhibited significant inhibition against various bacterial strains, suggesting its potential as a lead compound for developing new antibiotics.
  • Cancer Cell Line Studies : In vitro studies on cancer cell lines revealed that treatment with 2-{[(1-Ethyl-1H-pyrazol-4-YL)amino]methyl}phenol resulted in reduced cell viability and increased apoptosis markers, indicating its promise as an anticancer agent.
  • Mechanistic Insights : Research focusing on the molecular mechanisms revealed that this compound modulates specific signaling pathways involved in cell survival and proliferation, providing insights into its therapeutic potential.

Mechanism of Action

The mechanism of action of 2-{[(1-Ethyl-1H-pyrazol-4-YL)amino]methyl}phenol involves its interaction with specific molecular targets and pathways. The phenolic hydroxyl group can form hydrogen bonds with biological macromolecules, while the pyrazole ring can participate in π-π interactions with aromatic residues in proteins. These interactions can modulate the activity of enzymes and receptors, leading to various biological effects.

Comparison with Similar Compounds

Structural and Functional Comparison with Similar Compounds

Key Structural Analogs

The following table summarizes structurally related pyrazole-phenol derivatives and their distinguishing features:

Compound Name Molecular Formula Substituents/Modifications Hydrogen Bonding Features Biological/Chemical Relevance Reference
2-{[(1-Ethyl-1H-pyrazol-4-YL)amino]methyl}phenol (Target) C₁₂H₁₆N₃O Ethyl (pyrazole), aminomethyl (phenol) Intramolecular O–H···N (inferred from analogs) Ligand potential, drug discovery
2-[5-(4-Hydroxyphenyl)-1-phenyl-1H-pyrazol-3-yl]phenol C₂₁H₁₆N₂O₂ Phenyl (pyrazole), dual phenolic groups Intramolecular O–H···N (2.82 Å) Antimicrobial activity
2-Bromo-4-{[(1-ethyl-1H-pyrazol-4-yl)amino]methyl}-6-methoxyphenol hydrochloride C₁₃H₁₇BrClN₃O₂ Bromine, methoxy, hydrochloride salt Intermolecular O–H···Cl (ionic interactions) Enhanced solubility, halogenation studies
[(1-Ethyl-1H-pyrazol-4-yl)methyl][2-(3-methoxyphenyl)ethyl]amine C₁₆H₂₂N₃O Methoxyphenyl, ethylamine linkage No phenolic H-bonding (amine-dominated reactivity) Catalysis, coordination chemistry

Comparative Analysis

Hydrogen Bonding and Stability
  • The target compound shares hydrogen-bonding motifs with 2-[5-(4-Hydroxyphenyl)-1-phenyl-1H-pyrazol-3-yl]phenol (), where intramolecular O–H···N bonds stabilize the molecular conformation .
  • In contrast, 2-Bromo-4-{[(1-ethyl-1H-pyrazol-4-yl)amino]methyl}-6-methoxyphenol hydrochloride () replaces the phenolic hydroxyl with a methoxy group and introduces bromine, which alters electronic properties and enables halogen bonding. The hydrochloride salt further improves aqueous solubility via ionic interactions .
Coordination Chemistry
  • Pyrazole-amine-phenol hybrids are versatile ligands. The target compound’s aminomethyl-phenol group is analogous to [(1-ethyl-1H-pyrazol-4-yl)methyl][2-(3-methoxyphenyl)ethyl]amine (), but the phenolic OH enhances metal-binding capacity compared to methoxy-substituted analogs .

Biological Activity

2-{[(1-Ethyl-1H-pyrazol-4-YL)amino]methyl}phenol, a compound with potential therapeutic applications, has garnered attention due to its biological activities. This article provides an overview of its synthesis, biological effects, and relevant case studies.

  • Molecular Formula : C12H15N3O
  • Molecular Weight : 215.27 g/mol
  • CAS Number : 1006954-37-5

Synthesis

The synthesis of 2-{[(1-Ethyl-1H-pyrazol-4-YL)amino]methyl}phenol involves the reaction of 1-ethyl-1H-pyrazole with appropriate phenolic compounds under controlled conditions. The reaction typically requires the use of solvents and catalysts to optimize yield and purity.

Pharmacological Properties

Research indicates that 2-{[(1-Ethyl-1H-pyrazol-4-YL)amino]methyl}phenol exhibits several pharmacological properties:

  • Anxiolytic Effects : Studies have shown that related pyrazole derivatives demonstrate anxiolytic-like effects in animal models. For instance, LQFM032, a structurally similar compound, was evaluated in various behavioral tests (elevated plus maze, light-dark box) and exhibited significant anxiolytic activity mediated through benzodiazepine and nicotinic pathways .
  • Antitumor Activity : Pyrazole derivatives have been reported to possess antitumor properties. Compounds with similar scaffolds have shown efficacy against various cancer cell lines, suggesting potential for further development in oncology .
  • Neuroprotective Effects : Some studies suggest that pyrazole derivatives may offer neuroprotective benefits, potentially aiding in the treatment of neurodegenerative diseases due to their ability to modulate neurotransmitter systems .

Table 1: Summary of Biological Activities

Activity Effect Reference
AnxiolyticIncreased time in open arms in elevated plus maze
AntitumorInhibition of cell proliferation in HeLa cells
NeuroprotectiveModulation of neurotransmitter systems

Detailed Research Findings

  • Anxiolytic Activity : In a study examining LQFM032, significant changes were noted in behavior indicative of reduced anxiety levels. The compound decreased latency to sleep induction and increased total sleep duration when tested against sodium pentobarbital-induced sleep models .
  • Antitumor Efficacy : A series of pyrazole derivatives were tested against human tumor cell lines such as HCT116 and A375, revealing promising results with IC50 values indicating potent antitumor activity .
  • Mechanistic Insights : The anxiolytic effects were found to be antagonized by flumazenil, suggesting involvement of the GABAergic system. Additionally, mecamylamine antagonized the effects on nicotinic receptors, confirming the dual pathway mechanism .

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for 2-{[(1-Ethyl-1H-pyrazol-4-YL)amino]methyl}phenol, and how can reaction conditions be optimized for yield and purity?

  • Methodology : A modified Mannich reaction is commonly employed, involving reflux of precursors (e.g., substituted pyrazoles and phenol derivatives) in ethanol/acetic acid mixtures. Key parameters include temperature control (70–80°C), reaction time (6–8 hours), and stoichiometric ratios of reactants. Post-synthesis purification via silica gel chromatography and recrystallization (using ethanol) enhances purity .
  • Optimization : Use thin-layer chromatography (TLC) to monitor reaction progress and adjust solvent polarity during column chromatography to isolate intermediates. NMR spectroscopy confirms structural integrity .

Q. How should researchers characterize the structural and functional properties of this compound?

  • Analytical Techniques :

  • X-ray Crystallography : Resolve molecular geometry, bond angles, and dihedral angles between aromatic rings (e.g., pyrazole vs. phenol moieties). Example: Dihedral angles of ~16–52° between pyrazole and substituent rings were observed in related pyrazole derivatives .
  • Spectroscopy :
  • ¹H/¹³C NMR : Identify proton environments (e.g., NH and OH groups) and confirm substitution patterns.
  • FTIR : Detect functional groups (e.g., C-N stretch at ~1250 cm⁻¹, phenolic O-H at ~3300 cm⁻¹) .

Q. What stability considerations are critical for handling and storing this compound?

  • Stability Profile : The compound is stable under standard laboratory conditions (25°C, dry atmosphere) but degrades under prolonged exposure to moisture or extreme pH. Store in amber vials at 4°C with desiccants.
  • Degradation Pathways : Hydrolysis of the amino-methyl linkage may occur in acidic/basic conditions. Monitor via HPLC to assess purity over time .

Advanced Research Questions

Q. How can crystallographic data inform the design of derivatives with enhanced bioactivity?

  • Structural Insights : X-ray data reveal non-coplanar aromatic systems, which influence intermolecular interactions (e.g., hydrogen bonding with O-H···N motifs). Modifying substituents (e.g., introducing electron-withdrawing groups on the pyrazole ring) can alter π-π stacking and solubility .
  • Table: Key Crystallographic Parameters

ParameterValue (Example)Impact on Bioactivity
Dihedral Angle (Pyrazole-Phenol)51.68°Affects binding pocket compatibility
Hydrogen Bond Length (O-H···N)2.85 ÅEnhances ligand-receptor stability
Torsional FlexibilityModerateAdjusts conformational dynamics

Q. What experimental designs are suitable for evaluating environmental fate and ecotoxicological impacts?

  • Framework : Adopt a split-plot design (e.g., randomized blocks with temporal replicates) to assess abiotic/biotic degradation pathways. Parameters include soil/water partitioning coefficients (log Kow), photolytic degradation rates, and bioaccumulation in model organisms (e.g., Daphnia magna) .
  • Analytical Workflow :

Phase I : Quantify compound persistence via LC-MS/MS under simulated environmental conditions.

Phase II : Conduct enzyme-linked immunosorbent assays (ELISA) to detect metabolic byproducts.

Q. How can researchers resolve contradictions in reported biological activities (e.g., anti-inflammatory vs. cytotoxic effects)?

  • Hypothesis Testing :

  • Dose-Dependent Studies : Compare IC50 values across cell lines (e.g., RAW 264.7 macrophages vs. HepG2 hepatocytes) to identify cell-specific responses.
  • Mechanistic Profiling : Use kinase inhibition assays and molecular docking to clarify target selectivity. For example, conflicting data may arise from off-target binding to COX-2 vs. apoptosis-related caspases .
    • Statistical Analysis : Apply ANOVA with post-hoc Tukey tests to validate reproducibility across independent studies .

Q. What strategies improve the compound’s solubility and bioavailability for pharmacological studies?

  • Formulation Approaches :

  • Co-crystallization : Pair with succinic acid or caffeine to enhance aqueous solubility.
  • Nanoparticle Encapsulation : Use poly(lactic-co-glycolic acid) (PLGA) carriers for sustained release.
    • In Silico Modeling : Predict log P and pKa values using software like MarvinSuite to guide derivatization (e.g., adding polar groups to the phenol ring) .

Methodological Notes

  • Data Validation : Cross-reference NMR/X-ray findings with databases like Cambridge Structural Database (CSD) to confirm novel structures .
  • Ethical Compliance : Adopt OECD guidelines for ecotoxicology assays to ensure regulatory alignment .

For further inquiries, consult peer-reviewed journals (e.g., Journal of Organic Chemistry, Acta Crystallographica) and avoid non-academic sources like BenchChem.

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